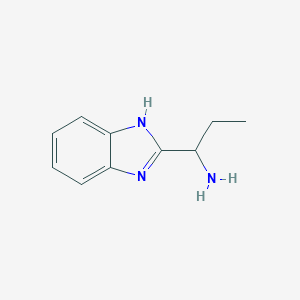

1-(1H-benzimidazol-2-yl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-benzimidazol-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-2-7(11)10-12-8-5-3-4-6-9(8)13-10/h3-7H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEYZAPSDJKKFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC2=CC=CC=C2N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations of 1 1h Benzimidazol 2 Yl Propan 1 Amine Analogs

Influence of Substituents on the Benzimidazole (B57391) Nucleus

The benzimidazole core is a critical pharmacophore, and its substitution pattern significantly modulates the biological activity of the entire molecule. The position and electronic nature of substituents can affect the compound's interaction with biological targets, its physicochemical properties, and its metabolic stability.

Positional and Electronic Effects of Ring Substitutions (e.g., Halogenation, Alkyl, Aryl, Nitro Groups)

Substitutions at the C5 and C6 positions of the benzimidazole ring have been a primary focus of SAR studies. The introduction of various functional groups, including halogens, alkyl, aryl, and nitro moieties, can profoundly impact the compound's efficacy.

Halogenation: The introduction of halogen atoms, such as chlorine or fluorine, at the 5- and/or 6-positions of the benzimidazole ring has been shown to influence the antimicrobial and anticancer activities of related benzimidazole derivatives. For instance, in a series of 2-substituted benzimidazoles, chloro substitution at the 5-position was found to enhance cytotoxicity against certain cancer cell lines. This effect is often attributed to the electron-withdrawing nature and increased lipophilicity conferred by the halogen, which can facilitate cell membrane penetration and interaction with intracellular targets.

Alkyl and Aryl Groups: The presence of alkyl or aryl groups on the benzimidazole nucleus can also modulate biological activity. While specific data for 1-(1H-benzimidazol-2-yl)propan-1-amine analogs is limited, general SAR principles for benzimidazoles suggest that the size and lipophilicity of these groups are important factors. For example, the introduction of a methyl group at the N1 position of the benzimidazole ring in some series has been shown to alter the compound's binding affinity to specific receptors.

Nitro Groups: The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the benzimidazole ring. In various classes of benzimidazole derivatives, the presence of a nitro group at the 5- or 6-position has been associated with potent antimicrobial and antiparasitic activities. This is often linked to the ability of the nitro group to undergo bioreduction in target organisms, leading to the formation of cytotoxic reactive species.

| Substituent at C5/C6 | General Effect on Activity (in related benzimidazoles) |

| Halogen (e.g., Cl, F) | Generally enhances antimicrobial and anticancer activity. |

| Alkyl (e.g., CH3) | Can modulate activity depending on size and position. |

| Aryl | Can influence activity through steric and electronic effects. |

| Nitro (NO2) | Often leads to potent antimicrobial and antiparasitic activity. |

Heterocyclic Ring Fusions and Incorporations onto Benzimidazole

Fusing additional heterocyclic rings to the benzimidazole nucleus is a common strategy to create novel chemical scaffolds with potentially enhanced or altered biological activities. This approach can lead to more rigid structures that may fit more specifically into the binding sites of biological targets.

For example, the fusion of a pyridine (B92270) ring to the benzimidazole core to form a benzimidazopyridine system has been explored in the development of various therapeutic agents. Similarly, the incorporation of other heterocycles, such as thiazole (B1198619) or oxadiazole, at the 2-position of the benzimidazole ring has yielded compounds with a wide range of pharmacological properties, including antimicrobial and anticancer effects. While specific examples directly related to the this compound scaffold are not extensively documented, the general principle of enhancing activity through heterocyclic fusion is a well-established concept in medicinal chemistry.

Modulations of the Propan-1-amine Side Chain

The propan-1-amine side chain at the 2-position of the benzimidazole ring is a key determinant of the molecule's biological activity. Modifications to its length, branching, and the nature of the amine functionality can have a dramatic impact on potency and selectivity.

Impact of Chain Length and Branching

The length and branching of the alkylamine side chain are crucial for optimal interaction with biological targets. Studies on related 2-aminoalkyl benzimidazoles have demonstrated that variations in chain length can significantly affect antimicrobial activity.

In one study on 2-alkanaminobenzimidazoles, it was observed that a shorter alkyl side chain (methylene) led to improved activity against E. coli. This suggests that the spatial arrangement and flexibility of the side chain are important for fitting into the active site of the target enzyme or receptor. Branching of the alkyl chain can also influence activity, likely due to steric hindrance or improved hydrophobic interactions. For instance, the introduction of a methyl group on the carbon adjacent to the amine can create a chiral center, leading to stereochemical considerations.

Chemical Modifications of the Amine Functionality

The primary amine group in the propan-1-amine side chain is a key site for chemical modification. N-alkylation and N-acylation are common strategies to alter the compound's properties.

N-Alkylation: The introduction of alkyl groups to the nitrogen atom can affect the basicity and lipophilicity of the amine, which in turn can influence its pharmacokinetic and pharmacodynamic properties. For example, N-alkylation of 2-(benzylthiomethyl)-1H-benzimidazole derivatives has been shown to modulate their antibacterial activity.

| Side Chain Modification | Observed Effect on Activity (in related benzimidazoles) |

| Shorter alkyl chain | Can improve antimicrobial activity against certain strains. |

| Branched alkyl chain | May introduce steric effects and impact binding. |

| N-Alkylation | Modulates basicity, lipophilicity, and biological activity. |

| N-Acylation | Can alter polarity and lead to different pharmacological profiles. |

Stereochemical Considerations and Enantiomeric Purity

The presence of a chiral center at the first carbon of the propan-1-amine side chain means that this compound can exist as two enantiomers, (R) and (S). It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.

The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which can lead to stereospecific interactions with chiral biological targets such as enzymes and receptors. Although specific studies on the separated enantiomers of this compound are not widely reported, it is a critical aspect of SAR that warrants investigation. The enantiomeric purity of a therapeutic agent is crucial, as the less active or inactive enantiomer could contribute to side effects or metabolic burden. Therefore, the synthesis and biological evaluation of the individual (R) and (S) enantiomers are essential steps in the development of any chiral benzimidazole derivative.

Linker Chemistry and its Role in Biological Activity

The linker, or the chemical bridge connecting the core benzimidazole scaffold to other functional groups, plays a pivotal role in determining the pharmacological profile of this compound analogs. The composition, length, and flexibility of this linker dictate the molecule's ability to interact with its biological target, influencing both potency and selectivity. Research into various benzimidazole derivatives highlights the critical nature of the linker in modulating biological activity.

For instance, in the development of novel V600EBRAF inhibitors, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives were synthesized with a terminal sulfonamide moiety connected to the pyrimidine (B1678525) ring. nih.gov This connection was facilitated by either an ethylamine (B1201723) or a propylamine (B44156) bridge, demonstrating that variations in the length of this alkylamine linker are explored to optimize interaction with the target kinase. nih.gov

In a different class of compounds, the introduction of a thioethanone (-SCH2CO-) linker between the benzimidazole core at the C-2 position and a piperazine (B1678402) skeleton was found to be a key determinant for enhancing both anthelmintic and antineoplastic activity. mdpi.com Analysis of the structure-activity data revealed that the presence of this specific linker was a crucial factor for the observed cytotoxicity against cancer cell lines. mdpi.com

The historical development of benzimidazole-based opioids, known as nitazenes, also underscores the importance of the linker. The prototype of this class, 1-(β-diethylaminoethyl)-2-benzylbenzimidazole (desnitazene), features a diethylaminoethyl linker at the N-1 position of the benzimidazole ring. wikipedia.org Structure-activity relationship studies on these compounds confirmed that the nature of the aminoalkyl group at this position is a critical factor for their potent µ-opioid agonist activity. wikipedia.org

These examples from related benzimidazole structures illustrate a fundamental principle: the linker is not merely a spacer but an active component of the pharmacophore. Its chemical nature influences solubility, metabolic stability, and the precise orientation of the molecule within a receptor's binding pocket. Therefore, the investigation of different linkers—varying in length, rigidity, and hydrogen-bonding capacity—is a key strategy in the medicinal chemistry of benzimidazole analogs to fine-tune their biological actions.

| Benzimidazole Core Structure | Linker Type | Terminal Group | Observed Biological Activity |

|---|---|---|---|

| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine | Ethylamine or Propylamine | Sulfonamide | V600EBRAF Inhibition nih.gov |

| 1H-benzimidazole | Thioethanone (-SCH2CO-) | Piperazine | Anthelmintic & Antineoplastic mdpi.com |

| 2-benzyl-benzimidazole | Diethylaminoethyl | N/A | µ-Opioid Agonism wikipedia.org |

Correlation of Structural Features with Specific Biological Activities

The diverse biological activities exhibited by benzimidazole derivatives are intricately linked to the specific substitution patterns on the heterocyclic ring system. Modifications at the N-1, C-2, C-5, and C-6 positions have been shown to steer the pharmacological effects towards various targets, including enzymes, receptors, and microbial structures. nih.govnih.gov

Anti-inflammatory Activity: SAR studies have revealed that substitutions at multiple positions on the benzimidazole scaffold can significantly influence anti-inflammatory effects. nih.govnih.gov For example, a C2 diarylamine substitution can lead to antagonism of the bradykinin (B550075) receptor, a key target in inflammation. nih.gov

Opioid Receptor Activity: In the class of nitazene (B13437292) analogs, specific structural features are strongly correlated with potent opioid activity. The most powerful compounds in this series often contain a nitro group at the C-5 position of the benzimidazole ring. wikipedia.org Furthermore, the nature of the substituent at the C-2 position is critical; a 4-ethoxybenzyl group is associated with very high potency. Conversely, replacing the benzyl (B1604629) group with moieties like thienylmethyl or pyridylmethyl tends to reduce analgesic potency. wikipedia.org

Anticancer Activity: For antineoplastic benzimidazoles containing a piperazine skeleton, specific substitutions have been correlated with enhanced cytotoxicity. The introduction of a methyl group at the C-5 position of the benzimidazole ring, combined with a chlorine atom on a terminal phenylpiperazine moiety, was shown to improve anticancer activity. mdpi.com These features, along with the presence of a thioethanone linker at C-2, were consistent in enhancing the desired cytotoxic effects. mdpi.com

Antiviral Activity: The structural requirements for antiviral efficacy have also been investigated. Modifications at the C-2 position can augment the molecule's binding affinity to viral enzymes like polymerases or proteases. rroij.com Additionally, substitutions at the C-5 and C-6 positions can be crucial for improving pharmacokinetic properties. rroij.com For instance, the introduction of fluorine atoms at both the C-5 and C-6 positions of a 2-aminobenzimidazole (B67599) riboside resulted in a compound with selective activity against herpes simplex virus type 1, including strains resistant to conventional therapies. nih.gov

Antimicrobial Activity: In the quest for new agents against Gram-negative bacteria, SAR studies on 1,2-disubstituted benzimidazoles have identified key features for activity. A promising lead compound featured a 4-methylbenzyl group at the N-1 position and a modified phenyl group at the C-2 position, indicating that these specific substitutions are important for antibacterial action against resistant bacterial strains. whiterose.ac.uk

This body of research demonstrates that the benzimidazole scaffold is a versatile template whose biological activity can be precisely tailored. By strategically modifying substituents at key positions, it is possible to optimize potency and selectivity for a wide range of therapeutic targets.

| Position(s) of Substitution | Structural Feature | Correlated Biological Activity |

|---|---|---|

| C-5 | Nitro group | Potent µ-Opioid Agonism wikipedia.org |

| C-2 | 4-Ethoxybenzyl group | High Opioid Potency wikipedia.org |

| C-5 | Methyl group | Enhanced Antineoplastic Activity mdpi.com |

| C-5 and C-6 | Difluoro substitution | Antiviral (Herpes Simplex Virus) nih.gov |

| N-1 and C-2 | 1-(4-methylbenzyl) and 2-(3-cyanophenyl) groups | Antibacterial (Gram-negative) whiterose.ac.uk |

| C-2 | Diarylamine | Anti-inflammatory (Bradykinin receptor antagonism) nih.gov |

Pharmacological Target Identification and Mechanistic Elucidation Studies

Mechanisms Involving Microtubule Dynamics

Derivatives of the 1H-benzimidazole scaffold have been identified as potent agents that interfere with microtubule dynamics, a critical process for cell division, motility, and intracellular transport.

Studies have demonstrated that certain benzimidazole (B57391) derivatives, specifically 1H-benzimidazol-2-yl hydrazones, directly interact with tubulin, the protein subunit of microtubules. mdpi.comnih.gov These compounds have been shown to inhibit tubulin polymerization in vitro. nih.govnih.gov The mechanism of interference involves elongating the nucleation phase and slowing the rate of polymerization, an effect comparable to that of the known tubulin inhibitor, nocodazole. mdpi.comnih.govnih.gov

Molecular docking analyses suggest that these benzimidazole hydrazones likely bind to the colchicine (B1669291) binding site on the β-tubulin subunit. mdpi.comnih.gov This interaction disrupts the formation of the microtubule polymer, leading to a breakdown of the mitotic spindle and subsequent cell cycle arrest in the G2/M phase. mdpi.com The merging of the benzimidazole core with a phenyl hydrazone moiety has been recognized as an effective scaffold for designing tubulin polymerization inhibitors. mdpi.com

Table 1: Effect of 1H-Benzimidazol-2-yl Hydrazone Derivatives on Tubulin Polymerization

| Compound Derivative | Effect on Tubulin Polymerization | Binding Site | Reference Compound |

|---|---|---|---|

| Hydroxy/methoxy substituted 1H-benzimidazol-2-yl hydrazones | Elongates nucleation phase, slows polymerization | Colchicine site | Nocodazole |

This table is based on data from in vitro studies on porcine tubulin.

A crucial aspect of potential therapeutic agents is their ability to selectively target pathological cells while sparing normal, healthy cells. Research on 1H-benzimidazol-2-yl hydrazones has shown a marked selectivity in their cytotoxic effects. mdpi.comnih.gov These compounds were evaluated against various human malignant cell lines (such as MCF-7 breast adenocarcinoma and AR-230 chronic myeloid leukemia) and normal fibroblast cell lines (3T3 and CCL-1). mdpi.comnih.gov

The results indicated that the derivatives exhibit significant antineoplastic activity, with IC50 values in the low micromolar range against tumor models. nih.gov Notably, this cytotoxicity was accompanied by high selectivity towards the malignantly transformed cells, suggesting a therapeutic window that could minimize damage to healthy tissue. nih.gov This selective toxicity is intrinsically linked to the disruption of microtubule dynamics, as rapidly dividing cancer cells are particularly vulnerable to agents that interfere with mitosis.

Enzyme Inhibition Research

Beyond their effects on microtubules, benzimidazole derivatives have been investigated for their ability to inhibit various enzymes critical to cell signaling and metabolism.

The benzimidazole scaffold is a recognized pharmacophore in the design of protein kinase inhibitors. nih.gov Kinases are key regulators of cellular signaling pathways that are often dysregulated in diseases like cancer. nih.gov

Casein Kinase 2 (CK2): N-substituted derivatives of benzimidazole have been evaluated for their ability to inhibit the serine/threonine kinase CK2, an enzyme implicated in cancer cell proliferation and survival. nih.gov

c-Met and VEGFR-2: The receptors for hepatocyte growth factor (c-Met) and vascular endothelial growth factor (VEGFR-2) are crucial for tumor angiogenesis, invasion, and metastasis. nih.gov Studies have identified quinazolin-4-amines bearing benzimidazole fragments as potent dual inhibitors of both c-Met and VEGFR-2. nih.gov Small-molecule inhibitors that block both c-Met and VEGFR-2 have been shown to amplify the inhibition of angiogenesis. nih.govresearchgate.net

TIE-2: The TIE-2 kinase, another receptor tyrosine kinase involved in angiogenesis, has also been identified as a target for multi-kinase inhibitors that also act on c-Met and VEGFR-2. nih.gov

Table 2: Kinase Inhibition Profile of Benzimidazole-Related Scaffolds

| Kinase Target | Benzimidazole Derivative Class | Effect |

|---|---|---|

| CK2α | N-substituted tetrabromo-1H-benzimidazoles | Inhibition |

| c-Met | Quinazolin-4-amines with benzimidazole fragments | Dual Inhibition |

| VEGFR-2 | Quinazolin-4-amines with benzimidazole fragments | Dual Inhibition |

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer therapies. nih.govorscience.ru A series of novel DHFR inhibitors, 7-(benzimidazol-1-yl)-2,4-diaminoquinazolines, were designed and optimized for antibacterial potency and selectivity. nih.gov These compounds exploit differences in the enzyme's structure between bacterial and human DHFR. nih.gov One such compound, 7-((2-thiazol-2-yl)benzimidazol-1-yl)-2,4 diaminoquinazoline, proved to be a highly potent inhibitor of S. aureus DHFR with 46,700-fold selectivity over human DHFR. nih.gov This highlights the potential of the benzimidazole scaffold in developing highly selective DHFR inhibitors. nih.gov

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE is a primary strategy for the treatment of Alzheimer's disease. biointerfaceresearch.comphyschemres.org Several studies have reported the potential of benzimidazole derivatives as AChE inhibitors. nih.govbiointerfaceresearch.com Specifically, benzimidazole-hydrazones, a class of compounds structurally related to 1-(1H-benzimidazol-2-yl)propan-1-amine, have demonstrated good to moderate AChE inhibitory activity. biointerfaceresearch.com This suggests that the benzimidazole nucleus can serve as a foundational structure for designing new agents targeting neurodegenerative disorders. physchemres.org

Other Metabolic Pathway Interferences

While specific studies on the metabolic pathway interference of this compound are not extensively documented, research on other benzimidazole derivatives, such as fenbendazole, suggests potential mechanisms. Fenbendazole has been shown to inhibit glycolysis, a key metabolic pathway for cancer cell survival. It achieves this by down-regulating glucose uptake through targeting glucose transporter 1 (GLUT1) and hexokinase II (HKII), leading to cancer cell starvation and apoptosis. iiarjournals.org This action on energy metabolism highlights a potential area of investigation for this compound, given the shared chemical scaffold. The disruption of energy metabolism in cancer cells is a promising therapeutic strategy, and the benzimidazole core appears to be a viable pharmacophore for this purpose. iiarjournals.org

Nucleic Acid Interaction Studies (e.g., DNA Intercalation, Alkylation)

Benzimidazole derivatives are well-known for their ability to interact with nucleic acids, a mechanism that underpins some of their anticancer and antimicrobial activities. researchgate.netnih.gov These interactions can occur through several modes, including DNA intercalation, minor groove binding, and alkylation. researchgate.netnih.gov

DNA Intercalation and Groove Binding: The planar structure of the benzimidazole ring is conducive to intercalating between the base pairs of the DNA double helix. rsc.orgnih.gov This insertion can disrupt DNA replication and transcription, ultimately leading to cell death. Furthermore, many benzimidazole derivatives act as DNA minor groove binders, with a preference for AT-rich sequences. researchgate.netnih.gov This binding is stabilized by hydrogen bonds between the benzimidazole moiety and the DNA bases. nih.gov The fluorescence of the benzimidazole group is often enhanced upon binding to nucleic acids, providing a useful tool for studying these interactions. nih.gov

DNA Alkylation: Certain benzimidazole derivatives have been designed as DNA alkylating agents. These compounds form covalent bonds with DNA bases, leading to DNA damage and triggering apoptotic pathways in cancer cells. While specific alkylating studies on this compound are not available, the chemical nature of the benzimidazole ring allows for modifications that could introduce alkylating functionalities. nih.gov

Table 1: Modes of Nucleic Acid Interaction by Benzimidazole Derivatives

| Interaction Mode | Description | Primary Target Site | Consequence |

|---|---|---|---|

| DNA Intercalation | Stacking between adjacent DNA base pairs. rsc.org | GC-rich or non-specific sequences. rsc.org | Inhibition of DNA replication and transcription. researchgate.net |

| Minor Groove Binding | Non-covalent binding within the minor groove of the DNA. researchgate.net | AT-rich sequences. nih.gov | Disruption of DNA-protein interactions. |

| DNA Alkylation | Covalent bond formation with DNA bases. nih.gov | Guanine N7 is a common site. | DNA damage, cell cycle arrest, apoptosis. |

Receptor Modulation Studies (e.g., nAChR, 5-HT3, GABA, Neuropeptides YY1)

The versatility of the benzimidazole scaffold extends to its ability to interact with a variety of cellular receptors. While there is no specific data on the interaction of this compound with nicotinic acetylcholine receptors (nAChR) or GABA receptors, studies on other benzimidazole derivatives have demonstrated significant activity at serotonin (B10506) (5-HT) and neuropeptide Y (NPY) receptors.

Serotonin Receptors: Several benzimidazole-4-carboxamides and carboxylates have been synthesized and shown to be potent and selective antagonists of the 5-HT4 receptor. nih.gov Some of these compounds exhibit subnanomolar affinity for the 5-HT4 binding site with high selectivity over 5-HT3 receptors. nih.gov This suggests that the benzimidazole core can be a key element in designing selective serotonergic agents.

Neuropeptide Y Receptors: Argininamide-type benzimidazole derivatives have been identified as antagonists for the neuropeptide Y Y1 and Y2 receptors. uni-regensburg.dersc.org The nature of substituents on the benzimidazole ring plays a crucial role in determining the binding affinity and selectivity for these receptors. rsc.org

Other Receptors: Benzimidazole derivatives have also been investigated as ligands for other receptors, including cannabinoid receptors (CB2) and metabotropic glutamate (B1630785) receptors (mGluR2). researchgate.netnih.gov These studies further underscore the broad receptor-modulating potential of this chemical class.

Cellular Pathway Perturbations (e.g., Cell Cycle Arrest, Apoptosis Induction)

A significant body of research demonstrates that benzimidazole derivatives can perturb critical cellular pathways, leading to cell cycle arrest and the induction of apoptosis (programmed cell death). nih.govnih.govmdpi.com These effects are often the culmination of the molecular interactions described in the preceding sections.

Cell Cycle Arrest: Various benzimidazole compounds have been shown to arrest the cell cycle at different phases. For example, some derivatives induce a G1 phase arrest by activating the p53-p21 pathway, while others cause an M phase arrest by interfering with microtubule polymerization. iiarjournals.org Fenbendazole, for instance, induces cell cycle arrest in the G2/M phase. iiarjournals.org The inhibition of cyclin-dependent kinases (CDKs), such as CDK1, by certain benzimidazole derivatives also contributes to cell cycle arrest. nih.gov

Apoptosis Induction: The induction of apoptosis is a common outcome of treatment with benzimidazole derivatives in cancer cells. nih.govnih.gov This can be triggered through multiple mechanisms, including:

Mitochondrial Pathway: Some compounds cause mitochondrial injury and the release of cytochrome c, leading to the activation of caspases and subsequent apoptosis. iiarjournals.org

p53-Dependent and Independent Pathways: Benzimidazoles can induce apoptosis through both p53-dependent and p53-independent mechanisms. iiarjournals.orgiiarjournals.org

Inhibition of Survival Pathways: By inhibiting pro-survival kinases like PIM-1, certain benzimidazole derivatives can promote apoptosis in cancer cells. nih.gov

Table 2: Cellular Pathway Perturbations by Selected Benzimidazole Derivatives

| Compound Class/Example | Cellular Effect | Mechanism | Cancer Cell Lines |

|---|---|---|---|

| Benzimidazole-based 1,3,4-oxadiazoles | Cell cycle arrest and apoptosis nih.govmdpi.com | EGFR inhibition nih.govmdpi.com | MDA-MB-231, SKOV3, A549 nih.govmdpi.com |

| CCL299 (a benzimidazole derivative) | G1 phase arrest and apoptosis iiarjournals.org | Activation of p53-p21 pathway iiarjournals.org | HepG2, HEp-2 iiarjournals.org |

| Fenbendazole | G2/M phase arrest and apoptosis iiarjournals.org | Microtubule destabilization, glycolysis inhibition iiarjournals.org | Colorectal cancer cells iiarjournals.org |

| TBBi derivatives | Apoptosis induction nih.gov | Intracellular inhibition of PIM-1 kinase nih.gov | Acute lymphoblastic leukemia, breast cancer cells nih.gov |

Exploration of Diverse Biological Activities in Research Contexts

Antimicrobial Activity Research

Benzimidazole (B57391) and its derivatives have demonstrated a broad range of antimicrobial properties, making them a focus of research for developing new therapeutic agents to combat microbial drug resistance. banglajol.infonih.gov Studies have confirmed that these molecules are effective against various strains of bacteria, fungi, viruses, and parasites. banglajol.inforesearchgate.net

The antibacterial potential of the benzimidazole nucleus has been explored through the synthesis of various derivatives. Research has shown that the antimicrobial activity is highly dependent on the substituents attached to the bicyclic heterocycle. nih.gov

Key findings from antibacterial studies include:

Derivatives of (S)-2-ethanaminebenzimidazole have shown antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentrations (MICs) comparable to the standard drug ciprofloxacin. nih.gov

In a study of novel benzimidazole derivatives, one compound demonstrated significant antimicrobial potential against Bacillus subtilis and Pseudomonas aeruginosa, with MIC values of 12.5 µg/mL and 25 µg/mL, respectively. nih.gov

A novel series of benzimidazole-incorporated sulfonamide analogues were designed to overcome antibiotic resistance. nih.gov Within this series, compound 5c showed potent activity against Gram-positive bacteria, while the 2,4-dichlorobenzyl derivative 5g was effective against Gram-negative bacteria. nih.gov

Other studies have identified benzimidazole compounds that are highly active against Bacillus cereus. mdpi.com

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity (MIC) | Reference(s) |

|---|---|---|---|

| (S)-2-ethanaminebenzimidazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Comparable to ciprofloxacin | nih.gov |

| Benzimidazole derivative 4a | Bacillus subtilis | 12.5 µg/mL | nih.gov |

| Benzimidazole derivative 4a | Pseudomonas aeruginosa | 25 µg/mL | nih.gov |

| Benzimidazole-sulfonamide analogue 5c | Gram-positive bacteria | Potent activity | nih.gov |

| Benzimidazole-sulfonamide analogue 5g | Gram-negative bacteria | Good activity | nih.gov |

| Oxadiazole derivative 2 | Bacillus cereus | Highly active | mdpi.com |

Benzimidazole derivatives have been a significant area of interest in the search for new antifungal agents, particularly due to the rise of fungal infections resistant to existing therapies. nih.govmdpi.com

Notable research findings in this area include:

In a screening of 53 different benzimidazole derivatives, 23 compounds demonstrated potent fungicidal activity against a selection of fungal strains, with MIC values equivalent to or better than the reference drug amphotericin B. nih.gov

Certain benzimidazole-hydrazone compounds have exhibited notable antifungal activity against various Candida species. nih.gov

A series of 5-[4-(1H-benzimidazol-2-yl)phenyl]-1,3,4-oxadiazole-2-thiol derivatives were tested against several Candida strains. nih.gov Compounds 4h and 4p were particularly effective against C. albicans, showing a minimum inhibitory concentration (MIC₅₀) of 1.95 µg/mL, which is comparable to amphotericin B. nih.gov

Other N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives showed moderate activity against Candida albicans and Aspergillus niger, with MIC values of 64 μg/mL. acs.org

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Observed Activity (MIC) | Reference(s) |

|---|---|---|---|

| 5-halobenzimidazole derivatives | Various fungal strains | Potent fungicidal activity, MICs ≤ Amphotericin B | nih.gov |

| Benzimidazole-hydrazones | Candida species | Notable activity | nih.gov |

| 1,3,4-Oxadiazole derivative 4h | Candida albicans | MIC₅₀ = 1.95 µg/mL | nih.gov |

| 1,3,4-Oxadiazole derivative 4p | Candida albicans | MIC₅₀ = 1.95 µg/mL | nih.gov |

| N-alkylated benzimidazole 2g | Candida albicans, Aspergillus niger | 64 μg/mL | acs.org |

The benzimidazole scaffold has been utilized in the development of numerous antiviral agents, showing activity against a wide range of DNA and RNA viruses. frontiersin.orgnih.gov

Key research highlights include:

A large-scale screening of 86 assorted benzimidazole derivatives found that 52 compounds displayed activity against one or more viruses, with Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV) being frequently affected. nih.gov Fourteen of these compounds had a 50% effective concentration (EC₅₀) between 9-17 μM against CVB-5, while seven compounds showed an EC₅₀ in the range of 5-15 μM against RSV. nih.gov

A series of 1-isopropylsulfonyl-2-amine benzimidazole derivatives were identified as potent inhibitors of the hepatitis B virus (HBV). nih.gov The most promising compounds, 5d and 5j, exhibited IC₅₀ values of 0.70 µM with high selectivity indices, demonstrating their potential for development as new anti-HBV drugs. nih.gov

A benzimidazole-triazole glycoside derivative showed significant inhibitory activity against the neuraminidase of the H5N1 influenza virus, with a calculated IC₅₀ of 2.75 µM. nih.gov

Table 3: Antiviral Activity of Selected Benzimidazole Derivatives

| Compound/Derivative Class | Virus | Observed Activity (IC₅₀/EC₅₀) | Reference(s) |

|---|---|---|---|

| Various 2-benzylbenzimidazoles | Coxsackievirus B5 (CVB-5) | 9–17 µM | nih.gov |

| Various 2-benzylbenzimidazoles | Respiratory Syncytial Virus (RSV) | 5–15 µM | nih.gov |

| 1-isopropylsulfonyl-2-amine benzimidazoles (5d, 5j) | Hepatitis B Virus (HBV) | 0.70 µM | nih.gov |

| Benzimidazole-triazole glycoside | Influenza A (H5N1) Neuraminidase | 2.75 µM | nih.gov |

Benzimidazole-based compounds are among the most widely used anthelmintic agents. nih.gov Research continues to explore new derivatives to improve efficacy and overcome resistance. banglajol.info

Significant findings in this field include:

Novel (1H-benzimidazol-5(6)-yl)carboxamide derivatives have been developed as anthelmintics with improved aqueous solubility compared to established drugs like albendazole, which may lead to better biopharmaceutical properties. nih.gov

A series of 1H-benzimidazole-2-yl hydrazones demonstrated potent anthelmintic activity against isolated muscle larvae of Trichinella spiralis in vitro. nih.gov

The versatility of the benzimidazole core has made it a privileged structure in the development of drugs against a variety of parasites. banglajol.info

Derivatives of the benzimidazole scaffold have shown significant promise in treating infections caused by protozoan parasites.

Key research findings include:

A series of 19 new 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were synthesized and tested against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. nih.gov All tested compounds showed potent activity, with IC₅₀ values in the nanomolar range, surpassing the efficacy of metronidazole, a standard treatment. nih.gov

2-Methoxycarbonylamino benzimidazole derivatives have demonstrated good antiprotozoal activity against parasites such as Giardia lamblia and Entamoeba histolytica by inhibiting tubulin polymerization. nih.gov

Derivatives of 2-mercaptobenzimidazole (B194830) are also recognized for their wide range of biological activities, including antiprotozoal effects. researchgate.net

Table 4: Antiprotozoal Activity of Selected Benzimidazole Derivatives

| Compound/Derivative Class | Protozoan Parasite(s) | Observed Activity (IC₅₀) | Reference(s) |

|---|---|---|---|

| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazoles | T. vaginalis, G. intestinalis, E. histolytica | Nanomolar range (better than metronidazole) | nih.gov |

| 2-Methoxycarbonylamino derivatives | Giardia lamblia, Entamoeba histolytica | Good activity | nih.gov |

| 2-Mercaptobenzimidazole derivatives | Various protozoa | Recognized antiprotozoal potential | researchgate.net |

Antiparasitic and Anthelmintic Investigations

Anticancer Activity Research

The development of benzimidazole-based compounds as anticancer agents is a highly active area of research. biotech-asia.orgresearchgate.net These compounds can target multiple pathways involved in cancer progression, including the inhibition of tubulin polymerization, suppression of oncogenic signaling pathways, and induction of apoptosis. biotech-asia.orgnih.gov

Extensive in vitro investigations have demonstrated the cytotoxic effects of benzimidazole derivatives across numerous cancer cell lines.

Breast Cancer: Derivatives have been tested against cell lines like MCF-7 and MDA-MB-231. biotech-asia.orgresearchgate.net N-1 H-benzimidazol-2-yl-1-propyl-1 H-benzimidazol-2-amine showed an IC₅₀ value of 1.48 μM against MDA-MB-231 cells. researchgate.net A different benzimidazole salt exhibited an IC₅₀ of 22.41 µM against MCF-7 cells. jksus.org Another study found that 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one induced apoptosis in MCF-7 cells. nih.gov

Colon Cancer: The HCT-116 and HT-29 cell lines have been used to evaluate benzimidazole compounds. biotech-asia.orgresearchgate.net One bis(benzimidazol-2-yl) amine derivative demonstrated a potent IC₅₀ of 0.91 μM against HT-29 cells. researchgate.net

Leukemia: A benzimidazole-acridine derivative was reported to have strong cytotoxic effects against K562 leukemia cells with an IC₅₀ of 2.68 μmol/L. nih.gov In another study, a tetrabromo-benzimidazole derivative induced apoptosis in nearly 98% of CCRF-CEM acute lymphoblastic leukemia cells at a concentration of 32 µM. nih.gov

Liver Cancer: A benzimidazole salt showed an IC₅₀ of 25.14 µM against HepG2 hepatocellular carcinoma cells. jksus.org

Lung Cancer: The A549 lung cancer cell line is commonly used for screening benzimidazole derivatives. biotech-asia.org

Table 5: Anticancer Activity of Selected Benzimidazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | Cell Line Type | Observed Activity (IC₅₀) | Reference(s) |

|---|---|---|---|---|

| Benzimidazole-acridine derivative | K562 | Leukemia | 2.68 μmol/L | nih.gov |

| Benzimidazole-acridine derivative | HepG-2 | Hepatocellular Carcinoma | 8.11 μmol/L | nih.gov |

| N-1 H-benzimidazol-2-yl-1-propyl-1 H-benzimidazol-2-amine | HT-29 | Colorectal Carcinoma | 0.91 µM | researchgate.net |

| N-1 H-benzimidazol-2-yl-1-propyl-1 H-benzimidazol-2-amine | MDA-MB-231 | Breast Cancer | 1.48 µM | researchgate.net |

| 1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride | MCF-7 | Breast Cancer | 22.41 µM | jksus.org |

| 1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride | HepG2 | Hepatocellular Carcinoma | 25.14 µM | jksus.org |

| 1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride | DLD-1 | Colorectal Adenocarcinoma | 41.97 µM | jksus.org |

| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | CCRF-CEM | Acute Lymphoblastic Leukemia | Apoptosis in 79.6% of cells at 16 µM | nih.gov |

| 1-propenyl-1,3-dihydro-benzimidazol-2-one | Neura 2a, MCF-7, HEK 293 | Neuroblastoma, Breast, Kidney | Reduced proliferation at 20 µM | nih.gov |

Other Pharmacological Research Areas5.4.1. Analgesic and Anticonvulsant InvestigationsNo data available for 1-(1H-benzimidazol-2-yl)propan-1-amine.

Antiulcer Research

The benzimidazole core is a well-established pharmacophore in antiulcer therapy, most notably as the backbone of proton pump inhibitors like omeprazole. These drugs effectively reduce gastric acid secretion by inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells. Research into various benzimidazole derivatives has consistently shown their potential to mitigate ulcer formation and promote healing. nih.govresearchgate.net

However, a thorough review of scientific literature did not yield specific studies investigating the antiulcer properties of this compound. Consequently, there are no available data from preclinical or clinical trials to report on its efficacy or mechanism of action in this context.

Antioxidant Research

Many compounds containing the benzimidazole structure have been evaluated for their antioxidant properties. nih.govresearchgate.net These derivatives have shown the ability to scavenge free radicals and inhibit lipid peroxidation in various in vitro assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govresearchgate.net The antioxidant capacity is often attributed to the hydrogen-donating ability of the N-H group in the imidazole (B134444) ring and the potential for delocalization of the resulting radical.

Despite the recognized antioxidant potential of the benzimidazole class, specific antioxidant studies on this compound are not present in the reviewed literature. Therefore, no quantitative data on its antioxidant activity, such as IC50 values from standard assays, can be presented.

Antidiabetic Research

The investigation of benzimidazole derivatives in the context of diabetes has revealed promising results. Some compounds have been found to inhibit enzymes such as α-glucosidase, which is involved in carbohydrate digestion, thereby reducing postprandial hyperglycemia. Others have been explored for their ability to modulate insulin (B600854) signaling pathways.

Direct research on the antidiabetic effects of this compound is currently unavailable. As such, there are no published findings from in vivo diabetic models or in vitro enzymatic assays to substantiate its potential in this area.

Antiarrhythmic Research

The cardiovascular effects of benzimidazole derivatives have been a subject of interest, with some compounds exhibiting antiarrhythmic properties. These effects can be mediated through various mechanisms, including the blockade of ion channels (sodium, potassium, or calcium channels) that are crucial for cardiac action potential propagation.

A specific investigation into the antiarrhythmic potential of this compound has not been reported in the scientific literature. Therefore, no data regarding its effects on cardiac rhythm or its electrophysiological properties are available.

Antihypertensive Research

Certain benzimidazole-containing molecules have been developed as antihypertensive agents, most famously the angiotensin II receptor blockers (ARBs) like candesartan (B1668252) and telmisartan. These drugs lower blood pressure by blocking the vasoconstrictor effects of angiotensin II.

There is no current research available that specifically examines the antihypertensive properties of this compound. Its structural similarity to known antihypertensive agents is not sufficient to infer activity without direct experimental evidence.

Neuroprotective Research

The neuroprotective potential of benzimidazole derivatives is an emerging area of research. Studies have suggested that these compounds may offer protection against neuronal damage in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govmdpi.com The proposed mechanisms often involve antioxidant and anti-inflammatory actions within the central nervous system. researchgate.net

Specific studies focusing on the neuroprotective effects of this compound are absent from the current body of scientific literature. Therefore, its capacity to protect neuronal cells from damage or degeneration remains uninvestigated.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein.

The analysis of the ligand-protein binding mode for 1-(1H-benzimidazol-2-yl)propan-1-amine would involve docking the compound into the active site of a relevant biological target. For benzimidazole (B57391) derivatives, common targets include kinases, tubulin, and various enzymes involved in pathological processes. nih.govnih.gov The analysis focuses on identifying the specific intermolecular interactions that stabilize the complex.

These interactions typically include:

Hydrogen Bonds: The benzimidazole ring contains both hydrogen bond donors (-NH group) and acceptors (the nitrogen atom in the imidazole (B134444) ring), and the primary amine of the propanamine side chain is also a potent hydrogen bond donor. These groups can form crucial hydrogen bonds with amino acid residues such as aspartate, asparagine, and glutamine in a protein's active site. nih.gov

Hydrophobic Interactions: The benzene (B151609) ring of the benzimidazole scaffold and the ethyl part of the propanamine side chain can engage in hydrophobic interactions with nonpolar amino acid residues like valine, leucine, and isoleucine.

π-π Stacking: The aromatic benzimidazole ring can participate in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

Pi-Sigma Interactions: The aromatic ring can also form pi-sigma interactions with alkyl side chains of amino acids. nih.gov

For a derivative, 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one, molecular dynamics simulations showed it established a hydrogen bond with ASP154 of the PIM-1 kinase. nih.gov Similar interactions would be expected for this compound, with the specific residues depending on the topology of the target active site.

Scoring functions are used in molecular docking programs to predict the binding affinity between the ligand and the protein. nih.gov These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding. The binding affinity is often expressed in terms of binding energy (kcal/mol). For a series of 1,2-diphenyl-1H-benzimidazole derivatives docked against SARS-CoV-2, binding energies ranged from -29.12 to -79.53 kcal/mol. idaampublications.in

The predicted binding affinity for this compound would be highly dependent on the target protein. A typical workflow involves docking the compound and then using the scoring function to rank its potential efficacy against other compounds or a known inhibitor. This allows for the prioritization of compounds for further experimental testing. nih.gov

Table 1: Example of Docking Score Data for Benzimidazole Derivatives Against a Hypothetical Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Compound A | -8.5 | ASP145 | Hydrogen Bond |

| Compound B | -7.9 | PHE80 | π-π Stacking |

| Compound C | -9.2 | LEU130, VAL65 | Hydrophobic |

This table is illustrative and does not represent actual experimental data for this compound.

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.govnih.gov These calculations provide a fundamental understanding of the molecule's structure, reactivity, and spectroscopic properties.

DFT calculations can determine the distribution of electrons within the this compound molecule. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. Regions of the molecule with high HOMO density are susceptible to electrophilic attack.

LUMO: The LUMO is the innermost orbital without electrons and represents the ability to accept electrons. Regions with high LUMO density are prone to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. inlibrary.uz A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more reactive.

These descriptors help in understanding the molecule's potential to participate in chemical reactions and interact with biological targets. nih.gov

Table 2: Computed Properties for (1R)-1-(1H-benzimidazol-2-yl)propan-1-amine

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N₃ | PubChem nih.gov |

| Molecular Weight | 175.23 g/mol | PubChem nih.gov |

| XLogP3 | 1.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Polar Surface Area | 54.7 Ų | PubChem nih.gov |

Data is for the (1R) stereoisomer of the title compound.

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. nih.govuni-muenchen.de It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms (like nitrogen or oxygen). These areas are favorable for electrophilic attack and interactions with positive charges. researchgate.net For this compound, the nitrogen atoms of the imidazole ring and the primary amine would be expected to be in this region.

Blue: Regions of most positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms. These areas are susceptible to nucleophilic attack. The hydrogen on the imidazole -NH group and the hydrogens of the -NH₂ group would be in this region.

Green: Regions of neutral or near-zero potential, typically associated with nonpolar parts of the molecule like the carbon framework.

The MEP map provides a visual guide to the molecule's charge distribution and its potential interaction points with a receptor. nih.govresearchgate.net

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotation is possible around the C-C bond of the propanamine side chain and the bond connecting the side chain to the benzimidazole ring.

Quantum chemical calculations can be used to determine the energies of different conformers. By calculating the potential energy surface as a function of specific dihedral angles, the most stable (lowest energy) conformation can be identified. ijstr.org This information is crucial for molecular docking studies, as the bioactive conformation (the conformation the molecule adopts when bound to its target) is often a low-energy conformer. For a related compound, 1-prop-2-ynyl-1H-benzimidazol-2-amine, the dihedral angle between the benzimidazole and the side chain was found to be 60.36°. nih.gov Understanding the preferred conformation is essential for accurately modeling its interaction with biological targets.

In Silico ADME-Tox Prediction Methodologies

Before a compound can be considered for extensive laboratory testing, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties are estimated using computational models. This early-stage assessment helps to filter out candidates with unfavorable profiles, such as poor oral bioavailability or high toxicity, which are common reasons for late-stage drug development failure. researchgate.net

A variety of freely available and commercial software platforms are utilized for these predictions. Commonly used tools for benzimidazole derivatives include SwissADME, pkCSM, ACD/Percepta, Lazar, and ProTox-II. nih.govisca.meeuropeanreview.org These programs calculate a range of physicochemical and pharmacokinetic parameters that determine a compound's drug-likeness.

Key predicted properties often include:

Physicochemical Descriptors: Molecular weight (MW), lipophilicity (Log P), topological polar surface area (TPSA), number of hydrogen bond donors (HBD) and acceptors (HBA), and aqueous solubility (Log S).

Pharmacokinetic Properties: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, P-glycoprotein (P-gp) substrate status, and interactions with cytochrome P450 (CYP) enzymes.

Drug-Likeness: Evaluation based on established rules like Lipinski's Rule of Five and Veber's Rule to assess the potential for oral bioavailability. europeanreview.orgnih.gov

Toxicity Endpoints: Predictions for mutagenicity, carcinogenicity, hepatotoxicity, and other potential toxic effects. isca.me

For instance, the "BOILED-Egg" model, a graphical output from tools like SwissADME, provides an intuitive prediction of a molecule's passive GI absorption and BBB permeation based on its lipophilicity and polarity. isca.me Similarly, bioavailability radars offer a quick visual assessment of a compound's drug-likeness by plotting six key physicochemical properties. isca.me

The following tables showcase the types of ADME and toxicity data that are typically generated for benzimidazole derivatives during in silico screening.

Interactive Data Table: Predicted Physicochemical and Drug-Likeness Properties for Representative Benzimidazole Analogs

| Compound | Molecular Weight ( g/mol ) | Log P | H-Bond Acceptors | H-Bond Donors | TPSA (Ų) | Lipinski Violations |

| Analog A | 335.42 | 3.15 | 4 | 1 | 49.75 | 0 |

| Analog B | 380.42 | 3.40 | 6 | 1 | 95.58 | 0 |

| Analog C | 309.41 | 2.98 | 3 | 2 | 59.21 | 0 |

| Analog D | 293.39 | 2.55 | 4 | 1 | 52.94 | 0 |

| Note: This data is representative of typical predictions for benzimidazole derivatives and not specific to this compound. Data is illustrative, based on findings for similar structures in cited literature. researchgate.netnih.gov |

Interactive Data Table: Predicted Pharmacokinetic and Toxicity Endpoints for Representative Benzimidazole Analogs

| Compound | GI Absorption | BBB Permeant | P-gp Substrate | CYP2D6 Inhibitor | Hepatotoxicity | Carcinogenicity |

| Analog A | High | Yes | No | Yes | Low Risk | No |

| Analog B | High | No | Yes | Yes | High Risk | Yes |

| Analog C | High | Yes | No | No | Low Risk | No |

| Analog D | High | Yes | No | No | Low Risk | No |

| Note: This data is representative of typical predictions for benzimidazole derivatives and not specific to this compound. Data is illustrative, based on findings for similar structures in cited literature. isca.me |

Virtual Screening and Lead Optimization Strategies

Computational methods are also central to identifying and refining potential drug candidates through virtual screening and lead optimization. danaher.com These strategies aim to improve a compound's potency, selectivity, and ADME-Tox profile through targeted structural modifications. nih.gov

Virtual Screening: Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as an enzyme or receptor. nih.gov This process can be either ligand-based or structure-based.

Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the target is unknown. It relies on the principle that molecules with similar structures often have similar biological activities. Known active compounds are used as templates to search for structurally similar molecules in a database. nih.gov

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS can be employed. Molecular docking is the most common SBVS technique, where computational algorithms predict the preferred orientation and binding affinity of a compound when it interacts with the target's binding site. researchgate.neteuropeanreview.org For example, studies on benzimidazole derivatives have used docking to predict their binding conformations within the active site of enzymes like cyclooxygenase-2 (COX-2). researchgate.net

Lead Optimization: Once initial "hit" compounds are identified from screening, the lead optimization phase begins. danaher.com The goal is to systematically modify the chemical structure of the hit to create a "lead" compound with improved drug-like properties. Computational chemistry guides this process by predicting how specific structural changes will affect target binding and ADME characteristics.

Key strategies in this phase include:

Structure-Activity Relationship (SAR) Studies: SAR analysis investigates how changes in a molecule's structure affect its biological activity. researchgate.net By synthesizing and testing a series of related analogs, researchers can identify which parts of the molecule (pharmacophores) are essential for activity and which can be modified to improve other properties. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models provide a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.net These models can predict the potency of new, unsynthesized analogs, helping to prioritize which compounds to make next.

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity. This "pharmacophore" can then be used as a template in virtual screening to find other structurally diverse molecules that might have the same activity. mdpi.com

Through these iterative cycles of design, prediction, and synthesis, a hit compound with moderate activity can be optimized into a potent and safe lead candidate for further preclinical development. nih.govresearchgate.net

Advanced Research Directions and Future Prospects for 1 1h Benzimidazol 2 Yl Propan 1 Amine

Development of Prodrug Strategies to Enhance Efficacy

A significant challenge for amine-containing drugs is their tendency to ionize under physiological conditions, which can lead to poor membrane penetration and limited bioavailability. nih.gov Prodrug strategies aim to temporarily mask the amine group, improving physicochemical properties until the active drug is released at the target site through enzymatic or chemical cleavage. nih.govnih.govmdpi.com

For 1-(1H-benzimidazol-2-yl)propan-1-amine, several prodrug approaches could be employed to enhance its efficacy:

Enaminones: The primary amine can be condensed with a 1,3-dicarbonyl compound to form an enaminone. These prodrugs are typically more lipophilic than the parent amine, potentially improving absorption. nih.gov The rate of hydrolysis to release the active amine is sensitive to the structure of the dicarbonyl compound and is maximal in the slightly acidic pH range of 2-5, which could facilitate release in specific physiological environments. nih.gov

Schiff Bases (Imines): While often too rapidly hydrolyzed to be effective, Schiff bases formed from the amine and an aldehyde or ketone can, in specific cases, provide sufficient stability to act as prodrugs. This modification increases lipophilicity and can be used to aid passage across biological barriers like the blood-brain barrier. nih.gov

Carbamates: Carbamate prodrugs are another viable option. These can be designed to be sensitive to various enzymes, such as esterases, for controlled release of the parent amine. nih.gov

The primary goal of these strategies is to overcome pharmacokinetic limitations, such as poor absorption or rapid first-pass metabolism, thereby increasing the concentration and residence time of the active compound at its site of action. nih.govbaranlab.org

Design and Synthesis of Hybrid Molecules Incorporating Benzimidazole-Amine Scaffold

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. This approach aims to create compounds with multi-target activity, potentially leading to enhanced efficacy, reduced drug resistance, and a better safety profile. nih.govdaneshyari.com The benzimidazole-amine scaffold is an excellent candidate for creating such hybrid molecules. tandfonline.com

Researchers have successfully integrated the benzimidazole (B57391) nucleus with other heterocyclic systems known for their biological activities. For instance, benzimidazole-pyrazole and benzimidazole-triazole hybrids have been synthesized and evaluated for various therapeutic effects. tandfonline.comnih.govacs.org

Anti-inflammatory Hybrids: A series of hybrid molecules integrating a benzimidazole scaffold with a phthalimide (B116566) subunit (a pharmacophore for TNF-α inhibition) was designed. nih.govdaneshyari.com One compound from this series, 3j , demonstrated potent multi-target inhibitory effects on COX-1/2 and 5-/15-LOX enzymes, along with good in vivo anti-inflammatory activity and gastrointestinal safety. nih.govdaneshyari.com

Antifungal Hybrids: Novel benzimidazole hybrids were designed as antifungal agents. Compounds 11 and 12 showed excellent activity against Candida albicans and Cryptococcus neoformans by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase. rsc.org

Anticancer Hybrids: Benzimidazole-triazole hybrids have been developed as multi-target anticancer agents. The compound 5a was found to be a potent inhibitor of EGFR and Topoisomerase II (Topo II) and a moderate inhibitor of VEGFR-2, showing significant activity against several cancer cell lines. tandfonline.com

| Compound | Hybrid Partner | Therapeutic Target/Area | Key Research Finding (IC50 Values) | Reference |

|---|---|---|---|---|

| 3j | Phthalimide | Anti-inflammatory | COX-1: 9.85 µM; COX-2: 1.00 µM; 5-LOX: 0.32 µM | nih.govdaneshyari.com |

| 6a | Pyrazole | Anti-inflammatory | Exerted the highest anti-inflammatory activity in a protein denaturation assay, superior to diclofenac (B195802) sodium. | nih.govacs.org |

| 11 | Not Specified | Antifungal (Lanosterol 14α-demethylase) | 5.6 µM | rsc.org |

| 5a | 1,2,3-Triazole | Anticancer (Multi-target) | EGFR: 0.086 µM; VEGFR-2: 0.107 µM; Topo II: 2.52 µM | tandfonline.com |

Exploration of Novel Therapeutic Applications Beyond Established Areas

The benzimidazole scaffold is well-established in a multitude of therapeutic areas, including anticancer, anthelmintic, anti-inflammatory, and antimicrobial applications. nih.govnih.govresearchgate.net Future research is focused on exploring novel targets within these areas and expanding into new ones. The versatility of the benzimidazole ring allows it to interact with diverse biomolecules, including enzymes and receptors. researchgate.net

Current research is exploring the activity of benzimidazole derivatives against a range of specific molecular targets implicated in cancer and other diseases:

Kinase Inhibition: Derivatives are being investigated as potent inhibitors of various protein kinases involved in cancer cell signaling, such as Cyclin-Dependent Kinase 1 (CDK1), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR). tandfonline.comnih.gov

Tubulin Polymerization Inhibition: Like some established anthelmintic and anticancer drugs, novel benzimidazole derivatives are being designed to inhibit tubulin polymerization, a critical process for cell division, making it a key target in oncology. researchgate.netresearchgate.net

Topoisomerase Inhibition: Hybrid molecules have shown the ability to inhibit topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells. tandfonline.com

Apoptosis Induction: Research is also focused on developing benzimidazole compounds that can trigger programmed cell death (apoptosis) in cancer cells by targeting proteins like Bcl-2. researchgate.net

The development of derivatives of this compound for these novel targets could lead to a new generation of highly specific and effective therapeutic agents.

Integration with Advanced Drug Delivery Systems (e.g., Nanomaterials)

Many benzimidazole derivatives suffer from poor water solubility, which limits their bioavailability and clinical application. bohrium.combiointerfaceresearch.com Advanced drug delivery systems, particularly those based on nanotechnology, offer a promising solution to this problem. mdpi.com Encapsulating benzimidazole compounds within nanomaterials can enhance solubility, improve absorption, and enable targeted delivery. bohrium.comnih.gov

Several types of nanomaterials are being explored for the delivery of benzimidazole-based drugs:

Polymeric Nanoparticles: Formulations using hydrophilic polymers like polyvinyl alcohol (PVA) can encapsulate poorly soluble drugs. For example, a nano-formulation of the benzimidazole anthelmintic mebendazole (B1676124) significantly improved its solubility, bioavailability, and therapeutic efficacy in an animal model. mdpi.com

Organic Nanoparticles (ONPs): Self-assembled organic nanoparticles of a 1,2-disubstituted benzimidazole derivative demonstrated enhanced uptake in 3D tumor spheroids and induced cytotoxicity in breast cancer cells through oxidative stress. nih.gov

Magnetic Nanoparticles: Magnetic nanoparticles have been used as recoverable catalysts in the synthesis of benzimidazole derivatives, offering a green and efficient approach. biointerfaceresearch.com These materials also hold potential as carriers for targeted drug delivery.

| Nanomaterial Type | Benzimidazole Compound | Application | Key Outcome | Reference |

|---|---|---|---|---|

| Polyvinyl Alcohol (PVA) Nanoparticles | Mebendazole | Drug Delivery | Enhanced solubility, dissolution, bioavailability, and anthelmintic efficacy. | mdpi.com |

| Self-Assembled Organic Nanoparticles (ONPs) | 1,2-disubstituted benzimidazole derivative (BZ6) | Anticancer Drug Delivery | Enhanced uptake in 3D tumor spheroids and induction of cytotoxicity. | nih.gov |

| Chitosan-supported Iron Oxide Nanoparticles | Various | Catalysis for Synthesis | Effective, magnetically recoverable catalyst for benzimidazole synthesis. | biointerfaceresearch.com |

| Supported Gold Nanoparticles (AuNPs) | 2-substituted benzimidazoles | Catalysis for Synthesis | High catalytic efficacy for selective synthesis. | bohrium.com |

Integrating this compound or its derivatives with these advanced delivery systems could unlock their full therapeutic potential by overcoming critical biopharmaceutical hurdles.

Mechanistic Studies at a Systems Biology Level

While traditional mechanistic studies focus on the interaction of a drug with a single target, a systems biology approach aims to understand the broader effects of a compound on the complex network of molecular pathways within a cell or organism. This holistic view can reveal novel mechanisms of action, identify off-target effects, predict drug resistance, and discover biomarkers for patient stratification.

For this compound and its derivatives, future research should move beyond single-target assays and incorporate systems-level analyses. Potential methodologies include:

Transcriptomics (RNA-Seq/Microarrays): Analyzing changes in gene expression across the entire genome of cells treated with the compound can identify entire signaling pathways that are perturbed.

Proteomics: Quantifying changes in the levels and post-translational modifications of thousands of proteins can provide direct insight into the functional consequences of drug action.

Metabolomics: Studying the global changes in metabolite profiles can reveal how the compound alters cellular metabolism, which is often dysregulated in diseases like cancer.

Computational Modeling: Integrating these large datasets into computational models of cellular networks can help predict the system-wide response to the drug and generate new hypotheses about its mechanism of action.

By applying these systems biology approaches, researchers can gain a much deeper and more comprehensive understanding of the biological effects of benzimidazole-amine compounds, paving the way for more rational drug development and personalized medicine.

Q & A

Q. What are the common synthetic routes for 1-(1H-benzimidazol-2-yl)propan-1-amine, and how can reaction conditions be optimized for yield improvement?

The compound is typically synthesized via condensation reactions between o-phenylenediamine derivatives and amino acids or carbonyl-containing precursors. For example, reacting o-phenylenediamine with β-alanine derivatives under reflux in acidic or solvent-free conditions can yield the benzimidazole core. Optimization involves adjusting stoichiometry (e.g., 1:1.4 molar ratio of diamine to amino acid), temperature (80–120°C), and catalysts (acetic acid or p-toluenesulfonic acid). Purification via recrystallization or column chromatography is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- FT-IR : Identify N–H stretches (3200–3400 cm⁻¹) and C=N/C–N vibrations (1500–1600 cm⁻¹) to confirm the benzimidazole ring .

- NMR : ¹H NMR should show resonances for the propan-1-amine chain (δ 1.5–2.5 ppm for CH₂/CH₃) and aromatic protons (δ 7.0–8.0 ppm for benzimidazole). ¹³C NMR peaks at δ 150–160 ppm confirm C=N groups .

- Mass Spectrometry : Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the amine backbone .

Q. How can researchers resolve solubility challenges during in vitro biological assays for this compound?

Use polar aprotic solvents (DMSO or DMF) for initial dissolution, followed by dilution in aqueous buffers (PBS, pH 7.4). Sonication or heating (≤50°C) may aid solubility. For hydrophobic derivatives, consider micellar encapsulation using surfactants like Tween-80 .

Advanced Research Questions

Q. What strategies address contradictions in crystallographic data for metal complexes derived from this compound?

Discrepancies in bond lengths or coordination geometries (e.g., tetrahedral vs. square-planar) may arise from ligand flexibility or solvent effects. Use high-resolution single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement to validate structures. Compare Hirshfeld surfaces to assess intermolecular interactions (e.g., N–H⋯N hydrogen bonds) that influence packing .

Q. How can computational methods predict the biological activity of derivatives, and what validation experiments are required?

- Docking Studies : Model interactions with target proteins (e.g., urokinase receptor) using AutoDock Vina. Prioritize derivatives with high binding affinity to conserved active sites .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields). Validate with in vitro assays (e.g., enzyme inhibition or cytotoxicity testing on cancer cell lines) .

Q. What are the limitations of using Schiff base chemistry to functionalize this compound, and how can side reactions be mitigated?

Schiff base formation with aldehydes may compete with retro-aldol or oxidation side reactions. Control pH (4–6), use anhydrous conditions, and employ catalysts like molecular sieves to shift equilibrium toward imine formation. Monitor reaction progress via TLC or LC-MS .

Q. How do steric and electronic effects influence the ligand’s coordination behavior in transition-metal complexes?

Bulky substituents on the benzimidazole ring (e.g., prop-2-ynyl groups) can enforce distorted geometries, while electron-withdrawing groups (e.g., –NO₂) reduce electron density at the N donor sites. Compare UV-Vis spectra and magnetic susceptibility data (e.g., SQUID) to correlate ligand structure with metal-ligand charge transfer (MLCT) behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.